molecular formula C9H13BrN2O3S B11826566 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid

5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid

Cat. No.: B11826566
M. Wt: 309.18 g/mol
InChI Key: UQDLRNKGPRSFOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid typically involves the bromination of 4-(diethylamino)pyridine-3-sulfonic acid. The reaction is carried out under controlled conditions using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfonic acid group play crucial roles in its reactivity and interactions with other molecules. The compound may act as an electrophile or nucleophile, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H13BrN2O3S

Molecular Weight

309.18 g/mol

IUPAC Name

5-bromo-4-(diethylamino)pyridine-3-sulfonic acid

InChI

InChI=1S/C9H13BrN2O3S/c1-3-12(4-2)9-7(10)5-11-6-8(9)16(13,14)15/h5-6H,3-4H2,1-2H3,(H,13,14,15)

InChI Key

UQDLRNKGPRSFOR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=NC=C1S(=O)(=O)O)Br

Origin of Product

United States

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